molecular formula C33H51F6NO20 B045259 N,N-Dilactitol-3,5-bis(trifluoromethyl)benzylamine CAS No. 124762-69-2

N,N-Dilactitol-3,5-bis(trifluoromethyl)benzylamine

Cat. No.: B045259
CAS No.: 124762-69-2
M. Wt: 895.7 g/mol
InChI Key: XIHCLMPHWOVWAZ-UHFFFAOYSA-N
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Description

The compound “6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol” is a complex organic molecule characterized by multiple hydroxyl groups and trifluoromethyl-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. Common synthetic routes may involve:

    Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl groups during intermediate steps.

    Coupling Reactions: Utilizing reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for coupling reactions.

    Deprotection: Removing protecting groups under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Chemistry: Using continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups, using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reduction reactions could involve the use of reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl rings or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide).

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of other complex organic molecules.

Biology

    Biochemical Studies: Studied for their interactions with biological molecules and potential as enzyme inhibitors or activators.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity in biological systems.

    Pathways Involved: Specific biochemical pathways that the compound may influence, such as metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol
  • 6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and the presence of trifluoromethyl-substituted phenyl groups, which may impart unique chemical and physical properties.

Properties

CAS No.

124762-69-2

Molecular Formula

C33H51F6NO20

Molecular Weight

895.7 g/mol

IUPAC Name

6-[[3,5-bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol

InChI

InChI=1S/C33H51F6NO20/c34-32(35,36)12-1-11(2-13(3-12)33(37,38)39)4-40(5-14(45)20(49)28(16(47)7-41)59-30-26(55)24(53)22(51)18(9-43)57-30)6-15(46)21(50)29(17(48)8-42)60-31-27(56)25(54)23(52)19(10-44)58-31/h1-3,14-31,41-56H,4-10H2

InChI Key

XIHCLMPHWOVWAZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

DLBA
N,N-dilactitol-3,5-bis(trifluoromethyl)benzylamine

Origin of Product

United States

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